![molecular formula C11H13N3 B13283535 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile](/img/structure/B13283535.png)
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H13N3 It is a pyridine derivative, characterized by the presence of an amino group attached to a pyridine ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amino group onto the pyridine ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are used in similar applications, such as medicinal chemistry and materials science.
Pyridine derivatives: Other pyridine derivatives with different substituents may exhibit similar chemical properties and reactivity.
Uniqueness
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carbonitrile group and an amino group, which contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Studies
-
Cell Line Testing : The compound was tested against several human cancer cell lines, including:
- HePG2 (hepatocellular carcinoma)
- MCF7 (breast adenocarcinoma)
- HCT116 (colon carcinoma)
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and tyrosine kinases . This inhibition leads to disrupted DNA synthesis and cell cycle arrest.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values between 16 µg/mL and 64 µg/mL against various strains including:
- Staphylococcus aureus
- Escherichia coli
These values indicate moderate antibacterial activity, particularly noteworthy in the context of rising antibiotic resistance .
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound has been investigated for other therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
- Enzyme Inhibition : Molecular docking studies indicate that the compound can bind effectively to certain enzyme targets, which may further elucidate its pharmacological potential .
Summary of Biological Activities
Activity Type | Test Organism/Cell Line | IC50/MIC Values | Notes |
---|---|---|---|
Anticancer | HePG2, MCF7, HCT116 | 5-10 µM | Significant antiproliferative effects |
Antimicrobial | Staphylococcus aureus | MIC: 16 µg/mL | Moderate activity against Gram-positive bacteria |
Escherichia coli | MIC: 32 µg/mL | Moderate activity against Gram-negative bacteria | |
Anti-inflammatory | Cytokine assays | Not specified | Potential inhibition of cytokines |
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(2-methylidenebutylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-3-9(2)7-13-11-5-4-10(6-12)14-8-11/h4-5,8,13H,2-3,7H2,1H3 |
InChI Key |
UBTCTVRDAGDIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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